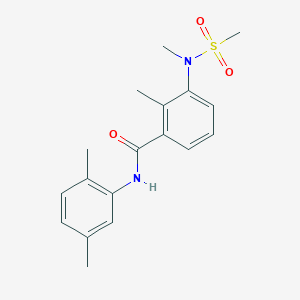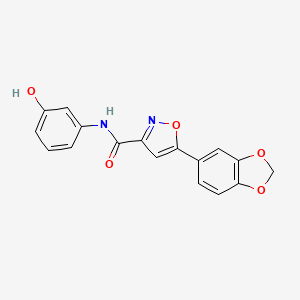![molecular formula C13H23N3O4S2 B4457028 1-[4-(Methylsulfonyl)piperazin-1-yl]-4-(thiomorpholin-4-yl)butane-1,4-dione](/img/structure/B4457028.png)
1-[4-(Methylsulfonyl)piperazin-1-yl]-4-(thiomorpholin-4-yl)butane-1,4-dione
Overview
Description
1-[4-(Methylsulfonyl)piperazin-1-yl]-4-(thiomorpholin-4-yl)butane-1,4-dione is a complex organic compound that features both piperazine and thiomorpholine rings These structural motifs are often found in pharmaceutical compounds due to their ability to interact with biological targets
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Methylsulfonyl)piperazin-1-yl]-4-(thiomorpholin-4-yl)butane-1,4-dione typically involves multi-step organic reactions. One common route starts with the preparation of the piperazine and thiomorpholine intermediates, followed by their coupling through a butane-1,4-dione linker. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the coupling reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts, such as palladium on carbon, can also be employed to improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Methylsulfonyl)piperazin-1-yl]-4-(thiomorpholin-4-yl)butane-1,4-dione can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the butane-1,4-dione backbone can be reduced to alcohols.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[4-(Methylsulfonyl)piperazin-1-yl]-4-(thiomorpholin-4-yl)butane-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Methylsulfonyl)piperazin-1-yl]-4-(thiomorpholin-4-yl)butane-1,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and thiomorpholine rings can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The methylsulfonyl group can enhance the compound’s solubility and bioavailability, further contributing to its biological effects.
Comparison with Similar Compounds
- 1-(4-(Methylsulfonyl)phenyl)piperazine
- 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde
- 1-(Methylsulfonyl)piperidin-4-amine
Comparison: 1-[4-(Methylsulfonyl)piperazin-1-yl]-4-(thiomorpholin-4-yl)butane-1,4-dione is unique due to the presence of both piperazine and thiomorpholine rings, which provide a versatile framework for chemical modifications.
Properties
IUPAC Name |
1-(4-methylsulfonylpiperazin-1-yl)-4-thiomorpholin-4-ylbutane-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O4S2/c1-22(19,20)16-6-4-14(5-7-16)12(17)2-3-13(18)15-8-10-21-11-9-15/h2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEUPXRAPQCDGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CCC(=O)N2CCSCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-chlorophenyl)-2-methyl-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione](/img/structure/B4456955.png)
![1-[(4-CHLOROPHENYL)METHYL]-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4456959.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}pyridazine](/img/structure/B4456977.png)
![1-METHANESULFONYL-N-[1-(2-METHYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4456982.png)
![N-(4-Chlorophenyl)-4-[2-methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide](/img/structure/B4456993.png)
![2-[(4-amino-1-piperidinyl)methyl]-3,5-dimethyl-4-pyridinol](/img/structure/B4456994.png)
![5-[1-(3-Chlorobenzenesulfonyl)pyrrolidin-2-YL]-3-methyl-1,2-oxazole](/img/structure/B4457007.png)
![3-[(2-{[3-(1-hydroxyethyl)phenyl]amino}-4-quinazolinyl)amino]-1-propanol](/img/structure/B4457013.png)
![N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE](/img/structure/B4457018.png)
![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B4457023.png)
![1-(ethylsulfonyl)-N-[4-(1H-imidazol-1-yl)benzyl]-4-piperidinecarboxamide](/img/structure/B4457035.png)


![3-fluoro-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4457059.png)
